Cas no 1268524-70-4 ((+)-JQ-1)
(+)-JQ-1 structure
Product Name:(+)-JQ-1
Numéro CAS:1268524-70-4
Le MF:C23H25ClN4O2S
Mégawatts:456.9882
MDL:MFCD22683748
CID:834791
PubChem ID:329825941
Update Time:2024-11-02
(+)-JQ-1 Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (+)-JQ-1
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]
- (+)?-?JQ-?1
- (+)-JQ1
- (S)-(+)-Tert-butyl 2
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)aceta...
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,
- JQ1
- (6s)-6-(2-Tert-Butoxy-2-Oxoethyl)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6,7-Dihydrothieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-10-Ium
- (S)-JQ1
- 3mxf
- 4flp
- CHEMBL1957266
- JQ-1
- SureCN881227
- UNII-1MRH0IMX0W
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
- JQ1 compound
- Bromodomain Inhibitor, (+)-JQ1
- 1MRH0IMX0W
- (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- (S)-te
- (S)-tert-butyl2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- 1268524-70-4
- NCGC00250412-01
- NSC-760183
- tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- Q3156953
- HB1448
- NCGC00250412-21
- JQ1 (+)
- 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
- (+)-JQ1, >=98% (HPLC)
- tert-butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- CCG-269306
- tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]di azepine-6-acetic acid 1,1-dimethylethyl ester
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic Acid 1,1-Dimethylethyl Ester; (+)?-?JQ1
- (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diaz
- 4qzs
- GTPL7511
- Z2235802082
- BDBM50365262
- (+)-JQ1?
- BP-21590
- JQ1-(+)
- NSC760183
- DNVXATUJJDPFDM-KRWDZBQOSA-N
- s7110
- EX-A457
- CHEBI:95080
- CHEBI:137113
- HY-13030
- DTXSID20155309
- SMR004702930
- MLS006011158
- AC-32617
- SCHEMBL881227
- AKOS016344680
- C23H25ClN4O2S
- NSC764043
- tert-Butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- tert-butyl (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- AS-16352
- (+)JQ-1
- NCGC00250412-09
- DA-68975
- tert-butyl [(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- NSC-764043
- tert-butyl[(S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- CS-0581
- EN300-7404173
- NCGC00250412-15
- BRD-K54606188-001-13-1
-
- MDL: MFCD22683748
- Piscine à noyau: 1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1
- La clé Inchi: DNVXATUJJDPFDM-KRWDZBQOSA-N
- Sourire: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C2C(C([H])([H])[H])=C(C([H])([H])[H])SC=2N2C(C([H])([H])[H])=NN=C2[C@]([H])(C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N=1
Propriétés calculées
- Qualité précise: 456.13895
- Masse isotopique unique: 456.1386749g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 5
- Complexité: 706
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 97.6
- Le xlogp3: 4.9
Propriétés expérimentales
- Dense: 1.33
- Solubilité: DMSO: soluble20mg/mL, clear
- Le PSA: 69.37
(+)-JQ-1 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(+)-JQ-1 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S7110-10mM (1mL in DMSO) |
(+)-JQ1 |
1268524-70-4 | 99.99% | 10mM (1mL in DMSO) |
¥794.43 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-10mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 10mg |
¥1040.13 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-25mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 25mg |
¥1941.03 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-100mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 100mg |
¥4823.91 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML1524-5MG |
(+)-JQ1 |
1268524-70-4 | 5mg |
¥2447.58 | 2023-09-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML1524-25MG |
(+)-JQ1 |
1268524-70-4 | 25mg |
¥8990.28 | 2023-09-13 | ||
| DC Chemicals | DC5019-100 mg |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 100mg |
$300.0 | 2022-02-28 | |
| DC Chemicals | DC5019-250 mg |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 250mg |
$600.0 | 2022-02-28 | |
| DC Chemicals | DC5019-1 g |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 1g |
$1000.0 | 2022-02-28 | |
| TRC | T117580-5mg |
(S)-(+)-Tert-butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
1268524-70-4 | 5mg |
$ 57.00 | 2023-09-06 |
(+)-JQ-1 Littérature connexe
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
1268524-70-4 ((+)-JQ-1) Produits connexes
- 105920-84-1(4H-Cyclohepta[b]thiophene-3-carboxylic acid,5,6,7,8-tetrahydro-2-(3-methyl-4H-1,2,4-triazol-4-yl)-)
- 105920-83-0(Benzo[b]thiophene-3-carboxylic acid,4,5,6,7-tetrahydro-2-(3-methyl-4H-1,2,4-triazol-4-yl)-)
- 105219-70-3(1-Propanone,3-(9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl)-1-(4-morpholinyl)-)
- 114800-33-8(4H,7H-CYCLOPENTA[4,5]THIENO[3,2-F][1,2,4]TRIAZOLO[4,3-A][1,4]DIAZEPINE-8-METHANOL, 8,9-DIHYDRO-1-METHYL-6-PHENYL-)
- 58066-31-2(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 4-phenyl-)
- 105920-86-3(Benzo[b]thiophene-3-carboxylic acid,4,5,6,7-tetrahydro-2-(3-methyl-4H-1,2,4-triazol-4-yl)-, methyl ester)
- 40455-41-2(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine)
- 105920-90-9(4H-Cyclohepta[b]thiophene-3-carboxylic acid,5,6,7,8-tetrahydro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-,methyl ester)
- 54123-09-0(9-Methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine)
- 40054-74-8(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 2-ethyl-4-phenyl-)
Fournisseurs recommandés
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif